molecular formula C20H24O3 B11402404 9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one

9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B11402404
M. Wt: 312.4 g/mol
InChI Key: WWVSCKCSOLDXAU-UHFFFAOYSA-N
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Description

9-butyl-3-tert-butyl-4-methyl-7H-furo[2,3-f]chromen-7-one: is a complex organic compound with a fused chromone and furochromone ring system. Its chemical structure consists of a coumarin core modified with tert-butyl and butyl substituents. This compound exhibits interesting properties due to its unique arrangement of functional groups.

Preparation Methods

Synthetic Routes::

    Coumarin Synthesis: The synthesis typically starts with the preparation of a 4-methylcoumarin precursor. Various methods, such as Perkin condensation or Pechmann reaction, can be employed to form the coumarin ring.

    Butylation: The tert-butyl and butyl groups are introduced through alkylation reactions. For example, tert-butyl bromide and butyl bromide can react with the coumarin precursor under suitable conditions.

    Furochromone Formation: The final step involves cyclization to form the furochromone ring system. Acid-catalyzed intramolecular cyclization of the intermediate leads to the desired compound.

Industrial Production:: Industrial-scale production methods may involve more efficient and scalable processes, but specific details are proprietary and not widely available.

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxygenated derivatives.

    Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.

    Substitution: The tert-butyl and butyl groups can be substituted under appropriate conditions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkyl halides (e.g., tert-butyl bromide, butyl bromide).

Major Products:: The major products depend on the specific reaction conditions. Oxidation may yield hydroxylated derivatives, while reduction leads to alcohols.

Scientific Research Applications

    Chemistry: Used as a model compound for studying reactivity and cyclization reactions.

    Biology: Investigated for potential bioactivity, including antimicrobial or antioxidant properties.

    Medicine: Research into its pharmacological effects and potential therapeutic applications.

    Industry: May serve as a precursor for the synthesis of other bioactive molecules.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, possibly affecting enzyme activity or signaling pathways.

Comparison with Similar Compounds

While there are no direct analogs with the same substituent pattern, related compounds include other furochromones, coumarins, and chromones. the tert-butyl and butyl groups make this compound distinct.

Properties

Molecular Formula

C20H24O3

Molecular Weight

312.4 g/mol

IUPAC Name

9-butyl-3-tert-butyl-4-methylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C20H24O3/c1-6-7-8-13-10-16(21)23-15-9-12(2)17-14(20(3,4)5)11-22-19(17)18(13)15/h9-11H,6-8H2,1-5H3

InChI Key

WWVSCKCSOLDXAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C(C)(C)C

Origin of Product

United States

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